4-(3-iso-Propylphenyl)thiophenol
Description
4-(3-iso-Propylphenyl)thiophenol is an aromatic thiol derivative characterized by a sulfhydryl (-SH) group attached to a benzene ring substituted with an iso-propyl group at the 3-position of the phenyl moiety. Structurally analogous to thiophenol (C₆H₅SH), this compound exhibits enhanced hydrophobicity and steric bulk due to the iso-propylphenyl substituent. Thiophenols are known for their nucleophilic reactivity, forming thiophenolate anions (PhS⁻) under basic conditions, which participate in reactions such as nucleophilic substitution and ring-closure syntheses (e.g., benzothiazole formation) . The iso-propyl group likely modulates electronic and steric effects, influencing solubility, acidity (pKa), and reactivity compared to simpler thiophenols.
Properties
IUPAC Name |
4-(3-propan-2-ylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11(2)13-4-3-5-14(10-13)12-6-8-15(16)9-7-12/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYKUXEJAUYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:
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Aryl Halide Coupling: : One common method involves the copper-catalyzed coupling of aryl iodides with sulfur powder in the presence of potassium carbonate (K2CO3) at 90°C in dimethylformamide (DMF) as the solvent. The resulting mixture is treated with sodium borohydride (NaBH4) or triphenylphosphine to yield the desired thiophenol .
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Grignard Reaction: : Another approach involves the reaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale synthesis and ensures high yields .
Chemical Reactions Analysis
Types of Reactions
4-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(3-iso-Propylphenyl)thiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-iso-Propylphenyl)thiophenol involves its interaction with various molecular targets and pathways:
Thiols: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Aromatic Ring: The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophenol (C₆H₅SH)
- Structure and Reactivity: Thiophenol lacks substituents on the aromatic ring, making it more polar and reactive in nucleophilic reactions. For example, it reacts efficiently with electrophilic probes like TD-1 (a 2,4-dinitrophenyl-based fluorescent probe) via thiophenolate-mediated cleavage, leading to fluorescence enhancement .
- Physical Properties : Boiling point = 168°C; soluble in alcohol and ether but insoluble in water .
- Applications : Used as an antinematodal agent and in benzothiazole synthesis .
Key Difference: The iso-propylphenyl group in 4-(3-iso-Propylphenyl)thiophenol increases hydrophobicity, likely reducing water solubility and altering reactivity in sterically constrained environments.
4-ISOPROPYLPHENYL-(3-THIENYL)METHANOL (C₁₄H₁₆OS)
- Structure and Functional Groups: This compound features a hydroxyl (-OH) group instead of a sulfhydryl (-SH) and includes a thienyl moiety. Its molecular weight (232.34) and extended conjugation differ significantly from this compound .
- Reactivity : The hydroxyl group is less nucleophilic than -SH, making it less reactive in thiol-specific reactions (e.g., disulfide bond formation).
Key Difference: The presence of -SH in this compound enables unique applications in redox chemistry and probe interactions, unlike the alcohol derivative.
Substituted Thiophenols (e.g., 4-Methylthiophenol)
- Electronic Effects: Electron-donating groups (e.g., methyl) increase the electron density of the aromatic ring, slightly reducing thiol acidity (higher pKa) compared to unsubstituted thiophenol.
- Steric Effects: Bulkier substituents (e.g., iso-propyl) further hinder nucleophilic attack, as seen in TD-1’s selectivity for unhindered thiophenols .
Inference: this compound’s steric bulk may limit its efficiency in reactions requiring rapid thiophenolate formation, such as fluorescence probe activation.
Data Table: Comparative Properties
Biological Activity
4-(3-iso-Propylphenyl)thiophenol is an organosulfur compound characterized by a thiol group attached to a phenyl ring with an iso-propyl substituent. Its molecular formula is . This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article compiles detailed research findings, mechanisms of action, and case studies relevant to the biological activity of this compound.
This compound possesses unique chemical properties due to its structure. The thiol group allows for the formation of disulfide bonds with cysteine residues in proteins, which can significantly alter protein structure and function. The aromatic ring can engage in π-π interactions and hydrogen bonding, influencing binding affinity to biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains, likely through disruption of microbial cell membranes or inhibition of essential enzymes.
- Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Biological Activities and Case Studies
Several studies have explored the biological activities of this compound. Below are summarized findings from key research:
Case Study: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly and induce apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 5% (control) to 40% at a concentration of 50 µM after 48 hours .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions or coupling reactions using thiophenol as a precursor. The unique iso-propyl substitution enhances its reactivity and potential biological interactions compared to simpler thiophenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
